molecular formula C9H9BrO B13703155 4-(1-Bromovinyl)anisole

4-(1-Bromovinyl)anisole

Cat. No.: B13703155
M. Wt: 213.07 g/mol
InChI Key: HEXUPZIWDXNVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Bromovinyl)anisole is an organobromine compound with the chemical formula C9H9BrO It is a derivative of anisole, where a bromovinyl group is attached to the para position of the methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromovinyl)anisole typically involves the bromination of anisole followed by a vinylation reaction. One common method includes the reaction of anisole with N-bromosuccinimide (NBS) in the presence of a radical initiator to form 4-bromoanisole. This intermediate can then undergo a Heck reaction with vinyl halides to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is often carried out under controlled temperature and pressure to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromovinyl)anisole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex organic molecules.

    Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield ethyl derivatives.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for the bromination of anisole.

    Palladium Catalysts: Employed in Heck and Suzuki coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    Substituted Anisoles: From substitution reactions.

    Coupled Products: From Suzuki and Heck reactions.

    Oxidized Derivatives: Such as aldehydes and carboxylic acids.

Scientific Research Applications

4-(1-Bromovinyl)anisole has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Material Science: Used in the development of new materials with specific properties.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 4-(1-Bromovinyl)anisole in chemical reactions involves the activation of the bromovinyl group, which can participate in various coupling and substitution reactions. The presence of the methoxy group on the benzene ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: A precursor in the synthesis of 4-(1-Bromovinyl)anisole.

    4-Vinylanisole: Lacks the bromine atom but has similar reactivity in vinylation reactions.

    4-Methoxyphenylacetylene: Another derivative of anisole with different functional groups.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a vinyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.

Biological Activity

4-(1-Bromovinyl)anisole, also known as 4-bromo-1-vinyl anisole, is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant case studies and research findings.

  • Molecular Formula : C10H10BrO
  • Molecular Weight : 229.09 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)C(=CBr)C=C

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus50 µg/mL15
Escherichia coli100 µg/mL12
Pseudomonas aeruginosa75 µg/mL14

The compound showed a notable MIC against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Studies

In vitro studies have been conducted to assess the anticancer effects of this compound on various cancer cell lines. The findings are presented below:

Case Study: Inhibition of Cancer Cell Proliferation

A recent study investigated the effect of this compound on human breast cancer (MCF-7) cells:

  • Cell Viability Assay : Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound, indicating its potential role in inducing programmed cell death.

Results Summary

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
Control1005
108510
506025
1003050

These results suggest that higher concentrations of this compound significantly reduce cell viability and increase apoptosis in MCF-7 cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
  • Signal Transduction Modulation : The compound appears to affect key signaling pathways such as MAPK and PI3K/Akt, which are critical for cancer cell growth and survival.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

1-(1-bromoethenyl)-4-methoxybenzene

InChI

InChI=1S/C9H9BrO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1H2,2H3

InChI Key

HEXUPZIWDXNVCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.